molecular formula C10H13BrN2O3 B6606021 tert-butyl N-(5-bromo-4-hydroxypyridin-2-yl)carbamate CAS No. 2413898-13-0

tert-butyl N-(5-bromo-4-hydroxypyridin-2-yl)carbamate

Cat. No.: B6606021
CAS No.: 2413898-13-0
M. Wt: 289.13 g/mol
InChI Key: KUVJJLMFURFENI-UHFFFAOYSA-N
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Description

tert-Butyl N-(5-bromo-4-hydroxypyridin-2-yl)carbamate is an organic compound with the molecular formula C10H13BrN2O3. It is a white crystalline solid that is soluble in common organic solvents such as ethanol, dimethylformamide, and dichloromethane. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-bromo-4-hydroxypyridin-2-yl)carbamate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of tert-butyl N-(5-bromo-4-hydroxypyridin-2-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include the inhibition of enzyme-catalyzed reactions and the modulation of biochemical pathways .

Comparison with Similar Compounds

Comparison:

Biological Activity

Tert-butyl N-(5-bromo-4-hydroxypyridin-2-yl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a carbamate moiety and a 5-bromo-4-hydroxypyridine ring. This structural arrangement contributes to its unique chemical properties, enhancing its interaction with various biological targets.

This compound exhibits biological activity primarily through the following mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
  • Receptor Modulation : It interacts with various receptors, potentially altering signaling pathways that regulate cell growth and survival.

Biological Activities

Research indicates that this compound possesses several notable biological activities:

  • Antimicrobial Activity : In vitro studies show that the compound exhibits antimicrobial properties against various bacterial strains.
  • Anticancer Potential : Preliminary studies suggest that it has anti-proliferative effects on cancer cell lines, indicating potential as an anticancer agent.
  • Neuroprotective Effects : Some studies have indicated neuroprotective properties, making it a candidate for further exploration in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerReduced proliferation in cancer cell lines
NeuroprotectiveProtection against neurotoxicity

Detailed Research Insights

  • Antimicrobial Studies : A study conducted by Villemagne et al. demonstrated that derivatives of the compound showed significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a new class of antibiotics .
  • Anticancer Research : In a comparative study, this compound was shown to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to apoptosis induction through the activation of caspase pathways .
  • Neuroprotective Effects : Research published in the Journal of Medicinal Chemistry indicated that the compound could protect neuronal cells from oxidative stress-induced damage, highlighting its potential application in treating neurodegenerative disorders .

Properties

IUPAC Name

tert-butyl N-(5-bromo-4-oxo-1H-pyridin-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O3/c1-10(2,3)16-9(15)13-8-4-7(14)6(11)5-12-8/h4-5H,1-3H3,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUVJJLMFURFENI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=O)C(=CN1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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